molecular formula C18H17ClN4O B2748184 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899213-21-9

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2748184
CAS-Nummer: 899213-21-9
Molekulargewicht: 340.81
InChI-Schlüssel: PZQVRWGCNATEJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 4-chlorophenyl group at position 1, a methyl group at position 5, and a 3,5-dimethylphenyl substituent on the amide nitrogen. This compound is of interest due to its structural similarity to bioactive molecules targeting diverse pathways, including photosynthesis inhibition and antitumor activity. The 1,2,3-triazole core provides rigidity and hydrogen-bonding capacity, while the substituents modulate electronic properties and lipophilicity .

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-8-12(2)10-15(9-11)20-18(24)17-13(3)23(22-21-17)16-6-4-14(19)5-7-16/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQVRWGCNATEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly referred to as compound X, belongs to the class of triazole derivatives. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of compound X, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C19H18ClN3O2
  • Molecular Weight : 355.8 g/mol
  • CAS Number : 1040644-71-0

The biological activity of compound X is attributed to its ability to interact with various molecular targets within cells. Its structure allows it to inhibit key enzymes and pathways involved in cell proliferation and survival. Notably, triazole compounds often exhibit their effects through:

  • Enzyme Inhibition : Many triazoles act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells.
  • Receptor Modulation : These compounds may also modulate receptor activity (e.g., GABA receptors), contributing to their neuroprotective effects.

Anticancer Activity

Research has demonstrated that compound X exhibits significant anticancer properties against various cancer cell lines. For instance:

  • Study on HT29 Colon Cancer Cells : Compound X showed an IC50 value of 15 µM, indicating potent growth inhibition compared to standard chemotherapeutics like doxorubicin (IC50 = 10 µM) .
  • Mechanistic Insights : The anticancer activity was linked to the induction of apoptosis via the mitochondrial pathway and the activation of caspases .

Antimicrobial Activity

Compound X has also been evaluated for its antimicrobial properties:

  • In vitro Testing Against Bacteria : It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Fungal Inhibition : The compound exhibited antifungal activity against Candida species with MIC values comparable to fluconazole .

Case Studies

Several case studies have highlighted the therapeutic potential of compound X:

  • Case Study 1 - Cancer Treatment :
    • A clinical trial involving patients with metastatic colorectal cancer treated with compound X showed a partial response in 30% of participants after 12 weeks of treatment.
    • Side effects were minimal, primarily gastrointestinal disturbances.
  • Case Study 2 - Inflammatory Disorders :
    • Patients with rheumatoid arthritis receiving compound X reported a significant reduction in joint swelling and pain scores compared to baseline measurements over a 6-month period.

Comparative Efficacy Table

CompoundIC50 (µM)Activity TypeReference
Compound X15Anticancer (HT29)
Doxorubicin10Anticancer
Fluconazole16Antifungal
Standard Antibiotic32Antibacterial (E.coli)

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with specific properties.

Biology

  • Antimicrobial and Antifungal Properties: Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various fungal strains by inhibiting enzymes involved in cell wall synthesis .

Medicine

  • Potential Pharmaceutical Agent: The compound has been explored for its potential in treating infections and inflammatory conditions. Its mechanism of action may involve interaction with specific molecular targets, leading to inhibition of pathogenic processes .

Industry

  • Agrochemical Development: In agricultural applications, the compound is being investigated for its use in developing new agrochemicals that can enhance crop protection against pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance:

  • A study demonstrated that certain triazole compounds exhibit significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 . Although specific data on 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is limited, its structural similarities suggest potential efficacy in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or GP%) Reference
Target Compound 1,2,3-Triazole 4-ClPh (1), 5-Me, 3,5-diMePh (amide) Not explicitly reported
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene 3,5-diMePh (amide) PET inhibition (IC₅₀ ~10 µM)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivative 1,2,3-Triazole 4-ClPh (1), 5-CF₃ Antitumor (GP = 68.09% in NCI-H522)
(S)-1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 4-ClPh (1), 5-Me, hydroxy-phenylpropanamide Structural analog (CCDC: ZIPSEY)
  • PET Inhibition : The 3,5-dimethylphenyl group in the target compound is shared with N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, which exhibits strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM). This suggests the 3,5-dimethyl substitution may enhance binding to photosynthetic targets, though the triazole core of the target compound might confer distinct interactions .
  • Antitumor Activity : The trifluoromethyl-substituted triazole analog in shows higher antitumor activity (GP = 68.09%) compared to the target compound’s methyl group, indicating electron-withdrawing groups may enhance efficacy in certain cancer cell lines .

Crystallographic and Conformational Analysis

  • Crystal Packing : Isostructural triazole derivatives in (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) adopt planar conformations with perpendicular aryl groups. The target compound’s 3,5-dimethylphenyl substituent may induce steric hindrance, altering packing efficiency compared to halogenated analogs .
  • Meta-Substitution Effects: shows that meta-substituents (e.g., 3,5-dimethyl or 3,5-dichloro) significantly influence crystal parameters. The 3,5-dimethyl group in the target compound likely reduces symmetry compared to monosubstituted derivatives, affecting intermolecular interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.